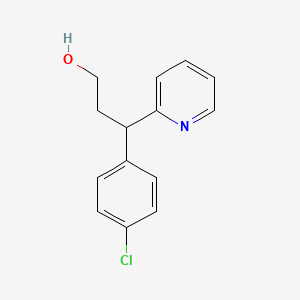

3-(p-Chlorophenyl)-3-(2-pyridyl)propanol

Description

3-(p-Chlorophenyl)-3-(2-pyridyl)propanol is a secondary alcohol featuring a chlorophenyl and pyridyl substituent on the central carbon of the propanol backbone. It is a key intermediate in the synthesis of chlorpheniramine (3-(p-chlorophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine), a first-generation antihistamine used to treat allergic conditions . The hydroxyl group in this compound distinguishes it from chlorpheniramine, where a dimethylamino group replaces the hydroxyl. This structural difference impacts its pharmacological activity, as the dimethylamino group in chlorpheniramine is critical for histamine H1-receptor antagonism .

Analytically, this compound is recognized as an impurity in chlorpheniramine formulations, necessitating rigorous quality control during pharmaceutical production. Standard analytical methods, including HPLC, MS, and HNMR, are employed to detect and quantify this compound .

Properties

IUPAC Name |

3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c15-12-6-4-11(5-7-12)13(8-10-17)14-3-1-2-9-16-14/h1-7,9,13,17H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMGPTKYGKJQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCO)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73486-85-8 | |

| Record name | 3-(p-Chlorophenyl)-3-(2-pyridyl)propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073486858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(P-CHLOROPHENYL)-3-(2-PYRIDYL)PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08Y3DA7B9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-3-(2-pyridyl)propanol typically involves the following steps:

Starting Materials: The synthesis begins with p-chlorobenzaldehyde and 2-pyridinecarboxaldehyde.

Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with the aldehydes to form the corresponding alcohol.

Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-3-(2-pyridyl)propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: 3-(p-Chlorophenyl)-3-(2-pyridyl)propanone.

Reduction: 3-(p-Chlorophenyl)-3-(2-pyridyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(p-Chlorophenyl)-3-(2-pyridyl)propanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its

Biological Activity

3-(p-Chlorophenyl)-3-(2-pyridyl)propanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound features a chlorophenyl group and a pyridyl moiety, contributing to its pharmacological profile. The presence of these functional groups allows for interactions with various biological targets, which is crucial for its activity.

Biological Activity

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation effectively. A study reported that related compounds demonstrated significant growth inhibition against various cancer cell lines, including those derived from breast and prostate cancers .

2. Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Compounds with similar structures have been identified as effective against a range of pathogens, suggesting that this compound may possess similar properties. Specifically, studies have highlighted the potential of pyridine derivatives in combating resistant bacterial strains .

3. Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For example, it may act on protein kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. One common method includes the reaction of p-chlorobenzaldehyde with 2-pyridinecarboxaldehyde under acidic conditions, followed by reduction steps to yield the final alcohol product.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines with IC values ranging from 1-10 µM, indicating potent antitumor activity.

- Antimicrobial Testing : The compound was tested against several bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains.

Data Summary

Comparison with Similar Compounds

Chlorpheniramine (3-(p-Chlorophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine)

- Structural Differences: Chlorpheniramine replaces the hydroxyl group in 3-(p-Chlorophenyl)-3-(2-pyridyl)propanol with a dimethylamino (-N(CH₃)₂) group.

- Pharmacological Activity: The dimethylamino group enables potent H1-receptor antagonism, making chlorpheniramine effective against allergies. In contrast, the propanol derivative lacks significant antihistaminic activity due to reduced lipophilicity and impaired receptor binding .

- Synthesis: Chlorpheniramine is synthesized via alkylation of 4-chlorophenyl(2-pyridyl)acetonitrile with 2-dimethylaminoethyl chloride, followed by hydrolysis and decarboxylation. The propanol derivative is likely an intermediate in this pathway .

| Property | This compound | Chlorpheniramine |

|---|---|---|

| Molecular Formula | C₁₄H₁₃ClNO | C₁₆H₁₉ClN₂ |

| Key Functional Group | -OH | -N(CH₃)₂ |

| Bioactivity | Intermediate/Impurity | H1-receptor antagonist |

| LogP (Predicted) | ~2.5 | ~3.1 |

Triazole-Propanol Derivatives (e.g., Compound 6f)

- Structural Differences: Triazole-propanols, such as 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]propanol, feature a triazole ring and additional halogenated aryl groups .

- Pharmacological Activity: These compounds exhibit potent antifungal activity (MIC₈₀ <0.125 μg/mL against Candida albicans), comparable to itraconazole. The propanol backbone facilitates interactions with fungal cytochrome P450 enzymes, while halogenation enhances membrane permeability .

- Synthesis : Prepared via nucleophilic substitution and condensation reactions, differing from the alkylation steps used for chlorpheniramine derivatives .

3-(3-Chlorophenyl)-3-(2-pyridyl)propanol (Positional Isomer)

- Structural Differences : The chlorine atom is in the meta position on the phenyl ring instead of para.

- No direct evidence of this isomer's synthesis or activity is available in the provided data, but analogous positional isomers in other drug classes show reduced efficacy .

3-(p-Chlorophenyl)-3-hydroxyphthalimidine

- Structural Differences: Features an isoindolinone ring instead of pyridine.

- Pharmacological Activity : Phthalimidine derivatives are explored for anti-inflammatory or anticancer applications due to their rigid aromatic systems. The hydroxyl group may participate in hydrogen bonding with biological targets .

3-(p-Chlorophenyl)-3-phenyl-1-propanone

- Structural Differences : A ketone replaces the hydroxyl group.

- Chemical Reactivity : The ketone enables participation in condensation reactions (e.g., forming Schiff bases), offering versatility in further derivatization. Such compounds may serve as precursors to antidepressants or anticonvulsants .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The hydroxyl group in this compound reduces LogP (~2.5) compared to chlorpheniramine (~3.1), decreasing its ability to cross the blood-brain barrier and limiting central nervous system effects .

- Solubility: The polar hydroxyl group enhances aqueous solubility, making the propanol derivative more amenable to analytical detection in hydrophilic matrices .

- Stability: As an impurity, this compound may form via hydrolysis of chlorpheniramine under acidic or oxidative conditions, necessitating stability-indicating assays during formulation development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.